Trimethoxy(propyl)silane
Description
Historical Development of Organosilane Chemistry
Organosilicon chemistry traces its origins to 1863, when Charles Friedel and James Crafts synthesized the first organochlorosilane. By the early 20th century, Frederic Kipping systematically explored silicon-carbon bond chemistry, coining the term "silicone". The Müller-Rochow process (1945) revolutionized industrial production by enabling large-scale synthesis of methyl chlorosilanes. Trimethoxy(propyl)silane emerged as a specialized coupling agent due to its unique hydrolysis kinetics and compatibility with organic-inorganic interfaces.
Key Milestones
| Year | Achievement | Reference |
|---|---|---|
| 1863 | First organochlorosilane synthesis | |
| 1904 | Kipping's silicone polymers | |
| 1945 | Müller-Rochow process development | |
| 1990s | Commercialization of this compound |
Fundamental Principles of Silane Coupling Mechanisms
This compound functions via hydrolysis-condensation reactions:
- Hydrolysis : Methoxy groups react with water to form silanol intermediates ($$ \text{Si-OCH}3 + \text{H}2\text{O} \rightarrow \text{Si-OH} + \text{CH}_3\text{OH} $$).
- Condensation : Silanol groups crosslink with hydroxyl-functional substrates ($$ \text{Si-OH} + \text{R-OH} \rightarrow \text{Si-O-R} + \text{H}_2\text{O} $$).
- Self-Assembly : Amphiphilic properties enable ordered mesoporous structures in sol-gel systems.
Critical Reaction Parameters
| Parameter | Optimal Range | Impact |
|---|---|---|
| pH | 2-5 | Accelerates hydrolysis |
| Temperature | 25-60°C | Controls condensation rate |
| Solvent | Ethanol/water | Enhances solubility |
Properties
IUPAC Name |
trimethoxy(propyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O3Si/c1-5-6-10(7-2,8-3)9-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYALQRYBUJWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26355-29-3 | |
| Record name | Propyltrimethoxysilane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26355-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6042494 | |
| Record name | Trimethoxypropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Silane, trimethoxypropyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethoxypropylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18343 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
7.8 [mmHg] | |
| Record name | Trimethoxypropylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18343 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1067-25-0 | |
| Record name | Propyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethoxypropylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethoxypropyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethoxypropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxypropylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHOXYPROPYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T72C7N9XO2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Propylmagnesium Bromide and Silicon Tetrachloride
The Grignard reagent (propylmagnesium bromide) reacts with SiCl₄ to form propyltrichlorosilane:
Methanolysis of Propyltrichlorosilane
Subsequent treatment with methanol replaces chloride groups with methoxy functionalities:
This method, though effective, requires rigorous control of stoichiometry and reaction conditions to minimize incomplete substitution or silanol formation.
Hydrosilylation of Alkenes
Hydrosilylation offers a route to introduce alkyl chains via the addition of silicon hydrides to alkenes. For propyltrimethoxysilane, trihydrosilane (HSi(OCH₃)₃) reacts with propene in the presence of a platinum catalyst:
Key Advantages :
However, the availability of HSi(OCH₃)₃ as a starting material limits scalability, necessitating prior synthesis through methanolysis of HSiCl₃.
Catalytic Methoxylation of Chlorosilanes
Building on methodologies from CN105153216A and CN105418668A , chloropropyltrimethoxysilane serves as a precursor for functionalized silanes. While these patents focus on derivatives (e.g., mercapto- and acryloyloxy-), their reaction frameworks inform propyltrimethoxysilane synthesis. For example, CN105153216A employs sodium sulfide and methanol to convert chloropropyltrimethoxysilane into mercaptopropyltrimethoxysilane. Analogously, propyltrimethoxysilane could be synthesized via nucleophilic displacement of chloride using methanol under basic conditions:
Process Parameters from Patents :
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on yield, scalability, and complexity:
Insights :
-
Catalytic Methoxylation offers the best balance of yield and operational simplicity, leveraging established industrial protocols.
-
Hydrosilylation is less practical due to precursor limitations, despite high selectivity.
-
Direct Synthesis remains speculative for propyltrimethoxysilane but holds promise for further research.
Industrial-Scale Production and Purification
Large-scale manufacturing prioritizes cost-effectiveness and reproducibility. CN105418668A highlights distillation under reduced pressure (-0.098 to -0.094 MPa) as a critical purification step, achieving product purity >98%. For propyltrimethoxysilane, similar protocols involving fractional distillation at 96–100°C under vacuum are recommended.
Purity Specifications (TCI America) :
Chemical Reactions Analysis
Types of Reactions: Trimethoxy(propyl)silane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. It contains hydrolyzable siloxane bonds and an active silicon-hydrogen bond, making it versatile in different chemical processes .
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of a polymer network.
Polymerization: It can participate in polymerization reactions to form silicone-based materials.
Major Products Formed: The major products formed from these reactions include silane coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .
Scientific Research Applications
Surface Modification
Silane Coupling Agents : 3-MPS is primarily used as a silane coupling agent, enhancing the adhesion between organic materials and inorganic substrates. It modifies surfaces to improve wettability and bonding properties, which is crucial in various applications such as coatings, adhesives, and composites.
Table 1: Properties of Silane Coupling Agents
| Silane Type | Functionality | Typical Applications |
|---|---|---|
| Propyltrimethoxysilane (3-MPS) | Enhances adhesion | Coatings, adhesives, composite materials |
| Octadecylsilane | Hydrophobic treatment | Inorganic surfaces, chromatography |
| Acyloxy functional silanes | Improves dispersibility | Organic-inorganic composites |
Dental Applications
In dental materials, 3-MPS has been utilized to enhance the properties of composite resins. Studies have shown that silane-treated surfaces exhibit improved hydrophobicity and durability, leading to better resistance against staining and bacterial adhesion. The incorporation of 3-MPS into dental composites significantly enhances their mechanical properties and longevity.
Case Study: Dental Composite Resins
A study investigated the effect of mixed silane agents containing 3-MPS on the adhesive strength of composite resins to glass surfaces. Results indicated that optimal mixing ratios improved water resistance and tensile strength compared to treatments with 3-MPS alone .
Pharmaceutical Applications
3-MPS is also applied in drug delivery systems, particularly in modifying mesoporous silica nanoparticles (MSNs). The functionalization with 3-MPS allows for controlled drug release and improved targeting capabilities.
Table 2: Applications in Drug Delivery
| Application | Description |
|---|---|
| Self-Microemulsifying Systems | Enhances oral bioavailability of poorly soluble drugs |
| Targeted Drug Delivery | Functionalization for pH-responsive release mechanisms |
Coatings and Sealants
Due to its hydrophobic properties, 3-MPS is widely used in formulating water-repellent coatings and sealants. These coatings provide enhanced protection against moisture and environmental degradation.
Case Study: Water-Repellent Coatings
Research has demonstrated that incorporating 3-MPS into polymer matrices results in coatings with superior water repellency and durability under thermal cycling conditions .
Composite Materials
In composite material formulations, 3-MPS improves the interfacial adhesion between fillers (like silica) and polymer matrices. This enhancement leads to increased mechanical strength and thermal stability of the composites.
Table 3: Impact on Composite Materials
| Composite Type | Improvement Achieved |
|---|---|
| Polymer-Silica Composites | Enhanced mechanical properties |
| Thermoplastic Composites | Improved thermal stability |
Mechanism of Action
Trimethoxy(propyl)silane exerts its effects through the formation of siloxane bonds. Upon hydrolysis, the methoxy groups are replaced by silanol groups, which can then condense to form siloxane bonds. This process leads to the formation of a stable, crosslinked polymer network. The compound’s ability to form strong covalent bonds with both organic and inorganic surfaces enhances adhesion and provides hydrophobic properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Trimethoxy(propyl)silane belongs to the family of organoalkoxysilanes, which vary in alkyl chain length and functional groups. Below is a detailed comparison with structurally analogous silanes:
Structural and Functional Group Variations
Hydrolysis and Reactivity
- This compound hydrolyzes faster than triethoxy analogs (e.g., KH550) due to methoxy groups’ higher electrophilicity, enabling rapid sol-gel reactions .
- MPS and GPS require pre-hydrolysis for dental applications, whereas two-bottle systems (e.g., MPTES: triethoxysilyl propyl methacrylate) separate hydrolysis steps to prevent premature polymerization .
Biological Activity
Trimethoxy(propyl)silane, also known as propyltrimethoxysilane, is an organosilicon compound with the molecular formula C₆H₁₆O₃Si. It is characterized by a low viscosity and hydrophobic properties, making it a significant agent in various industrial applications, including surface treatments and as a coupling agent in polymer formulations. This article explores its biological activity, safety assessments, and relevant case studies.
- Molecular Weight : 164.28 g/mol
- Appearance : Colorless to almost colorless liquid
- Density : 0.932 g/mL at 25 °C
- Boiling Point : 142 °C
- Flash Point : 34 °C
Applications
This compound is utilized in several fields:
- Surface Treatment : It provides hydrophobic surfaces for inorganic materials.
- Sol-Gel Production : Acts as a precursor for silica-based materials.
- Polymer Industry : Serves as a coupling agent to enhance adhesion between organic polymers and inorganic fillers.
Toxicological Profile
Research indicates that this compound exhibits low toxicity under normal conditions of use. However, there are concerns regarding its potential genotoxic effects based on related compounds. A safety assessment by the European Food Safety Authority (EFSA) highlighted that while certain reaction products may possess genotoxic potential, the exposure levels in practical applications are significantly low, thus not raising major safety concerns .
Case Studies and Research Findings
- Hydrolysis and Biological Availability
-
Functionalization of Nanomaterials
- In biochemical applications, this compound has been used to functionalize carbon nanotubes to improve their compatibility with biological systems. This functionalization enhances the stability and dispersibility of nanotubes in biological media, which is crucial for their application in drug delivery systems .
-
Safety in Food Contact Materials
- The EFSA's assessment concluded that when used as a sizing agent for glass fibers in food contact materials, this compound does not pose significant health risks due to its low migration levels into food products . The maximum migration levels were determined to be negligible (0.05 μg/kg food), indicating a safe profile for its intended use.
Summary of Biological Activity Findings
Q & A
Q. What are the established synthetic routes for Trimethoxy(propyl)silane, and how can reaction efficiency be monitored?
this compound is typically synthesized via hydrosilation and dehydrochlorination reactions. A common method involves reacting trichlorosilane with propylene and methanol under controlled conditions . To monitor reaction progress, gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR) can track the disappearance of Si-Cl bonds (observed at ~500 cm⁻¹) and the formation of Si-O-CH₃ groups (1050–1100 cm⁻¹). Post-synthesis purification often involves fractional distillation under reduced pressure due to its boiling point of 142°C .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation:
- ¹H NMR : Methoxy groups (Si-O-CH₃) appear as a singlet at δ 3.4–3.6 ppm, while propyl chain protons resonate between δ 0.5–1.7 ppm.
- ²⁹Si NMR : The silicon center typically shows a peak near δ -45 to -50 ppm for trimethoxypropylsilane derivatives . Complementary techniques like X-ray photoelectron spectroscopy (XPS) can confirm surface bonding in applications like silica functionalization .
Q. How should researchers safely handle this compound in laboratory settings?
The compound is moisture-sensitive and releases methanol upon hydrolysis. Recommended precautions include:
- Using inert atmospheres (e.g., nitrogen/argon) during synthesis.
- Storing in sealed containers with desiccants.
- Avoiding skin contact due to potential irritation; use PPE (gloves, goggles) .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing this compound in silica nanoparticle surface modification?
Key parameters include:
- Silane concentration : Excess silane can lead to multilayer adsorption, reducing efficacy. A 2–5 wt% range is typical, but optimal values depend on nanoparticle size (e.g., 10–50 nm SiO₂) .
- Reaction medium : Hydrolysis is pH-dependent; acidic (pH 4–5) or basic (pH 9–10) conditions accelerate silanol formation.
- Characterization : Thermogravimetric analysis (TGA) quantifies grafted silane layers, while dynamic light scattering (DLS) monitors colloidal stability post-modification .
Q. How can contradictory data on silane grafting efficiency be resolved in composite material studies?
Discrepancies often arise from variations in substrate pretreatment or solvent polarity. For example:
- Substrate hydroxylation : Silica surfaces require pre-activation at 100–120°C to maximize Si-OH groups for covalent bonding.
- Solvent selection : Polar aprotic solvents (e.g., toluene) enhance silane diffusion compared to polar protic solvents . Cross-validation using multiple techniques (e.g., XPS for surface composition vs. contact angle measurements for hydrophobicity) is advised .
Q. What methodologies enable comparative analysis of this compound with other silanes (e.g., amino- or epoxy-silanes) in polymer composites?
- Compatibilizer performance : Evaluate mechanical properties (tensile strength, modulus) of silica-filled elastomers using ASTM D412. This compound may exhibit lower interfacial adhesion than amino-silanes (e.g., 3-aminopropyltrimethoxysilane) due to the absence of reactive NH₂ groups .
- Accelerated aging tests : Expose composites to UV/humidity cycles and compare retention of properties via stress-strain curves .
Q. What strategies improve hydrolytic stability of this compound-derived coatings?
- Co-condensation : Blend with tetraethyl orthosilicate (TEOS) to form hybrid SiO₂ networks.
- Additives : Incorporate hydrophobic agents (e.g., fluorosilanes) to reduce water ingress. Stability can be assessed via electrochemical impedance spectroscopy (EIS) in corrosive media (e.g., 3.5% NaCl) .
Methodological Resources
- Synthesis optimization : Refer to NIST Chemistry WebBook for thermodynamic data (e.g., enthalpy of hydrolysis) .
- Surface modification protocols : Follow silanization procedures validated in peer-reviewed studies, adjusting parameters like reaction time (1–24 hrs) and temperature (25–80°C) .
- Safety protocols : Consult SDS from Sigma-Aldrich or Thermo Scientific for hazard mitigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
